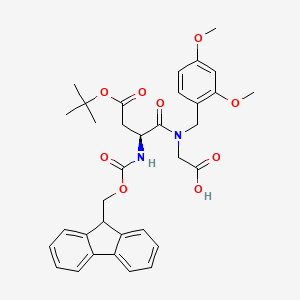

Fmoc-asp(otbu)-(dmb)gly-oh

描述

Contextualizing Challenges in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used method for chemically synthesizing peptides. abyntek.com It involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support, or resin. abyntek.comvapourtec.com While this technique has revolutionized peptide synthesis, certain amino acid sequences present significant synthetic difficulties. gyrosproteintechnologies.comrsc.org

Aspartimide Formation: A Major Hurdle in Aspartate-Containing Sequences

One of the most severe side reactions in Fmoc-based SPPS is the formation of aspartimide. nih.govsigmaaldrich.com This intramolecular cyclization occurs at aspartic acid residues and is particularly problematic for sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. nih.goviris-biotech.de

Aspartimide formation is initiated by the deprotonation of the amide nitrogen of the amino acid following the aspartate residue (at position i+1) by the base (commonly piperidine) used for Fmoc group removal. iris-biotech.dersc.org This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl carbon of the preceding aspartate residue (at position i). iris-biotech.deresearchgate.net This intramolecular cyclization results in the formation of a five-membered succinimide (B58015) ring and the elimination of the side-chain protecting group (e.g., OtBu). iris-biotech.dersc.org

The succinimide intermediate is highly susceptible to nucleophilic attack. nih.gov It can be hydrolyzed by residual water, leading to the opening of the ring to form both the desired α-aspartyl peptide and, more predominantly, the undesired β-aspartyl (isoaspartyl) peptide. nih.goviris-biotech.de The formation of isoaspartyl peptides involves the rerouting of the peptide backbone through the β-carboxyl group of the aspartic acid, introducing an extra methylene (B1212753) group into the backbone. nih.govnih.gov The succinimide intermediate is also prone to epimerization at the α-carbon, which can lead to the formation of D-aspartyl and D-isoaspartyl peptides, further contaminating the final product. sigmaaldrich.comiris-biotech.de

Aspartimide formation can lead to a mixture of up to nine by-products, including α- and β-piperidide adducts if piperidine (B6355638) is the nucleophile. nih.govsigmaaldrich.com This significantly lowers the yield of the target peptide and complicates the purification process. iris-biotech.de The isoaspartyl peptides often have very similar retention times to the desired α-aspartyl peptide in reverse-phase high-performance liquid chromatography (RP-HPLC), making their separation extremely difficult, if not impossible. nih.govsigmaaldrich.com Furthermore, since the isoaspartyl peptide has the same mass as the target peptide, its presence can be challenging to detect by mass spectrometry alone. sigmaaldrich.com The introduction of an isoaspartyl linkage can alter the three-dimensional structure of the peptide, potentially leading to a loss of biological activity and an increase in immunogenicity. nih.govnih.gov

Peptide Aggregation Phenomena During Solid-Phase Assembly

Another major challenge in SPPS is the tendency of growing peptide chains to aggregate on the solid support. nih.govacs.org This aggregation can hinder the diffusion of reagents to the reactive sites, leading to incomplete coupling and deprotection reactions. peptide.comrsc.org The result is a lower yield of the full-length peptide and an increase in deletion and truncated sequences. rsc.org

Overview of Fmoc-Asp(OtBu)-(Dmb)Gly-OH as a Specialized Dipeptide Building Block

This compound is a commercially available dipeptide building block designed to completely prevent aspartimide formation at the problematic Asp-Gly motif during Fmoc SPPS. nih.govresearchgate.netavantorsciences.comfishersci.comcem.com Its use has become a standard method for incorporating the Asp-Gly sequence in peptide synthesis. peptide.com This dipeptide offers a robust solution by temporarily modifying the peptide backbone, thereby preventing the intramolecular cyclization that initiates aspartimide formation. peptide.compeptide.com

The efficacy of this compound stems from the specific functions of its three key protective groups.

The Fmoc group is a base-labile protecting group for the N-terminal amine of the dipeptide. wikipedia.orgtotal-synthesis.com A cornerstone of modern peptide synthesis, the Fmoc group is stable under the acidic conditions used to cleave side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine in DMF. wikipedia.orgpublish.csiro.au This orthogonality is crucial for the stepwise assembly of peptides on a solid support. publish.csiro.aualtabioscience.com The introduction of the Fmoc group is commonly achieved using reagents like Fmoc-Cl or Fmoc-OSu. total-synthesis.compublish.csiro.au

The side chain carboxyl group of the aspartic acid residue is protected by a tert-butyl (OtBu) ester. chemimpex.com This group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin support. altabioscience.comnih.gov While the OtBu group provides adequate protection for many sequences, it is not sufficient to prevent aspartimide formation in highly susceptible sequences like Asp-Gly. nih.goviris-biotech.de

The key innovation in this dipeptide is the 2,4-dimethoxybenzyl (Dmb) group attached to the amide nitrogen of the glycine (B1666218) residue. researchgate.netbiotage.comavantorsciences.comchemimpex.com This backbone protection strategy effectively blocks the nucleophilic attack of the amide nitrogen on the aspartate side-chain carbonyl, which is the initial step of aspartimide formation. peptide.compeptide.com The Dmb group is acid-labile and is removed during the final TFA cleavage step, regenerating the native peptide backbone. iris-biotech.deissuu.com While the presence of the Dmb group can create a sterically hindered secondary amine, which may affect coupling efficiency, the use of pre-formed dipeptides like this compound circumvents this issue during the synthesis. peptide.combiotage.com The Dmb group also offers the advantage of not forming cyclic lactones during activation, a potential side reaction with the related Hmb protecting group. avantorsciences.compeptide.com

The development of Fmoc-based SPPS in the 1970s by Sheppard and Meienhofer, building on the foundational work of Carpino and Han, provided a milder and more orthogonal alternative to the traditional Boc-based synthesis. nih.govwikipedia.orgpublish.csiro.au However, the problem of aspartimide formation quickly became apparent as a major drawback, particularly for the synthesis of long or complex peptides. nih.gov

The introduction of backbone protection strategies, such as the use of Dmb and Hmb groups, was a significant advancement in addressing this challenge. researchgate.netpeptide.com The creation of commercially available, pre-formed dipeptides like this compound streamlined the application of this strategy, making it accessible for routine peptide synthesis. nih.govresearchgate.netbiotage.com This dipeptide building block has proven to be highly effective in improving the synthesis of "difficult" sequences, leading to higher purity and yields of the final peptide product. peptide.comsigmaaldrich.com Its use is now a cornerstone for the successful synthesis of peptides containing the problematic Asp-Gly motif. peptide.comsigmaaldrich.com

Compound Information

| Compound Name |

| This compound |

| Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) |

| Piperidine |

| Trifluoroacetic acid (TFA) |

| Glycine |

| Aspartic acid |

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 900152-72-9 | avantorsciences.comchemimpex.comsigmaaldrich.combiosynth.com |

| Molecular Formula | C₃₄H₃₈N₂O₉ | avantorsciences.comchemimpex.comsigmaaldrich.combiosynth.com |

| Molecular Weight | 618.68 g/mol | avantorsciences.comchemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Storage Temperature | -20 ± 5 °C or 2-8°C | avantorsciences.comchemimpex.comsigmaaldrich.com |

Structure

2D Structure

属性

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFXBTBQHJNOAB-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles Underpinning the Efficacy of Fmoc Asp Otbu Dmb Gly Oh

Role of the 2,4-Dimethoxybenzyl (Dmb) Group in Amide Nitrogen Protection

The 2,4-Dimethoxybenzyl (Dmb) group serves as a crucial, acid-labile protecting group for the backbone amide nitrogen. bachem.com It is incorporated during Fmoc-SPPS by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. sigmaaldrich.com This approach of reversible N-alkylation of a peptide bond is a powerful strategy to prevent common synthetic problems. nih.gov The Dmb group is stable during the basic conditions required for Fmoc removal but is readily cleaved under the acidic conditions of the final resin cleavage, typically with trifluoroacetic acid (TFA), to yield the native peptide sequence. iris-biotech.deiris-biotech.de

A significant side reaction in Fmoc-SPPS is the formation of aspartimide, a cyclic imide byproduct. iris-biotech.de This occurs when the amide nitrogen following an aspartic acid residue attacks the side-chain β-carboxyl group, particularly when the side-chain is protected by an ester like OtBu. iris-biotech.deissuu.com The Asp-Gly sequence is exceptionally prone to this reaction. merckmillipore.com The resulting aspartimide intermediate can lead to a mixture of unwanted side products, including α- and β-aspartyl peptides and their epimers, which are often difficult to separate from the target peptide. nih.govissuu.com The use of this compound has become a standard and highly effective method to completely prevent this side reaction. peptide.comglpbio.comcem.com

The prevention of aspartimide formation by the Dmb group is largely attributed to steric hindrance. The bulky Dmb group, attached to the glycine (B1666218) nitrogen, physically blocks the intramolecular cyclization reaction. researchgate.netbiotage.com For the five-membered succinimide (B58015) ring to form, the backbone nitrogen must be able to approach the side-chain ester carbonyl of the aspartate residue. The steric bulk of the Dmb group creates a significant energy barrier for this approach, effectively inhibiting the reaction. nih.gov While electronic effects from the electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring may subtly influence the nucleophilicity of the amide nitrogen, the dominant preventative mechanism is the steric shield provided by the Dmb substituent.

The core mechanism for suppressing aspartimide formation is the temporary masking of the amide nitrogen. iris-biotech.deiris-biotech.de By attaching the Dmb group to the glycine nitrogen, the nucleophilic NH proton is replaced, and the nitrogen becomes part of a tertiary amide. nih.govpeptide.com This modification prevents the nitrogen from acting as a nucleophile and initiating the ring-closure attack on the aspartate side chain. iris-biotech.de This backbone protection strategy has been demonstrated to completely abolish aspartimide formation. nih.gov

Summary of Aspartimide Formation and Dmb Group Prevention

| Problem | Mechanism | Solution with Dmb Group |

|---|---|---|

| Aspartimide Formation in Asp-Gly Motifs | The backbone amide nitrogen of Glycine attacks the side-chain β-carboxyl group of Aspartic acid, forming a cyclic imide. iris-biotech.deissuu.com | The Dmb group is attached to the Glycine nitrogen, converting it to a sterically hindered secondary amine. nih.govpeptide.com |

| Generation of Side Products | The aspartimide ring can be opened by a base (e.g., piperidine) to form a mixture of α- and β-aspartyl peptides and epimers. nih.govissuu.com | By preventing the initial ring closure, the formation of all subsequent side products is completely inhibited. glpbio.comcem.com |

During the synthesis of long or hydrophobic peptides, the growing chains can self-associate and aggregate on the solid support. peptide.com This aggregation is primarily caused by the formation of stable interchain hydrogen bonds, which lead to secondary structures like β-sheets. nih.gov Aggregation can render the peptide chain insoluble, leading to incomplete coupling and deprotection reactions, ultimately resulting in low yields and failed syntheses. peptide.comsigmaaldrich.com The introduction of Dmb-protected residues disrupts these hydrogen bonding networks. peptide.com

The Dmb group fundamentally alters the hydrogen bonding capability of the peptide backbone. By replacing the amide proton—a key hydrogen bond donor—with the bulky Dmb group, it creates a "break" in the regular pattern of hydrogen bonds that stabilizes secondary structures. nih.govpeptide.com This disruption prevents the peptide chains from aligning and forming the β-sheet structures responsible for aggregation. sigmaaldrich.com The introduction of a Dmb-protected dipeptide can have a long-range solubilizing effect, preventing the onset of aggregation for several subsequent residues. merckmillipore.com This favors an open and disordered chain conformation, which is more accessible for chemical reactions. nih.gov

Comparative Outcomes of Synthesizing Aggregation-Prone Peptides

| Synthesis Approach | Observed Outcome | Underlying Mechanism |

|---|---|---|

| Standard Fmoc-SPPS without Dmb | Low yield, incomplete reactions, high levels of impurities, resin shrinking. peptide.com | Peptide chains aggregate via interchain hydrogen bonds, forming insoluble secondary structures. nih.gov |

| Fmoc-SPPS with this compound | Improved reaction rates, higher yields, and fewer impurities. peptide.com | The Dmb group disrupts hydrogen bonding, preventing aggregation and enhancing the solubility of the peptide chain. nih.govpeptide.com |

Suppression of Aspartimide Formation in Asp-Gly Motifs

Orthogonal Protection Strategy Conferred by Fmoc and OtBu Groups

The successful stepwise construction of a peptide chain via SPPS hinges on the concept of orthogonality among protecting groups. peptide.comiris-biotech.de This principle dictates that different protecting groups within the same molecule can be selectively removed under distinct chemical conditions, without affecting the others. iris-biotech.de The Fmoc/tBu protection scheme is a cornerstone of modern SPPS and is exemplified in the structure of this compound. peptide.comiris-biotech.dedu.ac.in

The two key orthogonal groups in this dipeptide are:

Fmoc (Fluorenylmethoxycarbonyl) group: This group protects the N-terminal α-amino group of the dipeptide. It is classified as a temporary or base-labile protecting group because it is quantitatively removed at the beginning of each coupling cycle under mild basic conditions. iris-biotech.deslideshare.net

OtBu (tert-butyl ester) group: This group protects the carboxylic acid functional group in the side chain of the aspartic acid residue. It is categorized as a permanent or acid-labile protecting group, designed to remain intact throughout the entire chain elongation process and only be removed during the final step of the synthesis under strong acidic conditions. iris-biotech.deresearchgate.net

The differential lability of the Fmoc group (sensitive to base) and the OtBu group (sensitive to acid) is the essence of their orthogonality. slideshare.net This allows for the iterative deprotection of the N-terminus for chain elongation without prematurely exposing the reactive aspartic acid side chain, thereby preventing unwanted side reactions and ensuring the integrity of the growing peptide. peptide.com

Selective Deprotection and Compatibility with SPPS Conditions

The compatibility of this compound with standard SPPS workflows is a direct result of the highly selective and reliable deprotection chemistries for the Fmoc and OtBu groups.

Fmoc Group Deprotection: The Fmoc group is removed at each step of the synthesis using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). nih.govscielo.org.mxresearchgate.net The mechanism proceeds via a β-elimination reaction. nih.govfiveable.me The base abstracts the acidic proton on the fluorene (B118485) ring system, leading to the elimination of the highly reactive dibenzofulvene (DBF) intermediate and release of the free amine. nih.govspringernature.com The piperidine in the reagent mixture also acts as a scavenger, trapping the DBF to form a stable adduct and preventing it from reacting with the newly deprotected N-terminus. peptide.comscielo.org.mx This deprotection is rapid and efficient under conditions that leave the acid-labile OtBu and Dmb groups completely unaffected. slideshare.net

OtBu and Dmb Group Deprotection: After the peptide sequence is fully assembled, the permanent protecting groups are removed in a final "cleavage" step. The OtBu group on the aspartic acid side chain and the Dmb group on the glycine backbone are both cleaved using a strong acid cocktail. sigmaaldrich.com The most common reagent for this is Trifluoroacetic acid (TFA), typically in a mixture with scavengers (e.g., water, triisopropylsilane) to quench reactive carbocations generated during the process. iris-biotech.denih.govacs.org The acidic conditions protonate the ester and benzyl groups, leading to their cleavage and the regeneration of the native aspartic acid and glycine residues. sigmaaldrich.comcommonorganicchemistry.com This strong acidic treatment simultaneously cleaves the finished peptide from the solid-phase resin support. iris-biotech.de

The table below summarizes the roles and deprotection conditions for the protecting groups in this compound, illustrating the orthogonal strategy.

| Protecting Group | Abbreviation | Protected Functional Group | Lability | Deprotection Reagent |

| 9-Fluorenylmethoxycarbonyl | Fmoc | N-terminal α-Amine | Base-Labile | 20% Piperidine in DMF |

| tert-butyl ester | OtBu | Asp Side-Chain Carboxyl | Acid-Labile | 95% Trifluoroacetic Acid (TFA) |

| 2,4-Dimethoxybenzyl | Dmb | Glycine Backbone Amide | Acid-Labile | 95% Trifluoroacetic Acid (TFA) |

Synthetic Methodologies and Practical Considerations for Fmoc Asp Otbu Dmb Gly Oh Utilization

Strategic Incorporation as a Dipeptide Building Block in SPPS

The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH as a pre-formed dipeptide unit is a strategic approach in Fmoc-based SPPS to circumvent common synthetic challenges. fishersci.comcem.com The Dmb group on the backbone of the Gly residue effectively prevents aggregation and disrupts the formation of secondary structures during peptide assembly. peptide.com This leads to improved solubility, more predictable reaction kinetics, and ultimately higher purity and yield of the final peptide. peptide.comsigmaaldrich.com The Dmb protecting group is labile to standard trifluoroacetic acid (TFA) cleavage conditions, ensuring the regeneration of the native glycine (B1666218) residue upon completion of the synthesis. peptide.comsigmaaldrich.com

A primary application of this dipeptide is the complete inhibition of aspartimide formation, a notorious side reaction that occurs with Asp-Gly sequences. fishersci.comcem.comavantorsciences.comglpbio.com This side reaction is base-catalyzed and can happen at any stage of the synthesis after the aspartic acid has been incorporated, leading to difficult-to-separate impurities. biotage.com By introducing the Asp-Gly motif as a single, protected unit, the propensity for this rearrangement is eliminated. cem.combiotage.com

Advantages of Dipeptide Coupling Over Sequential Amino Acid Addition

The incorporation of dipeptide units like this compound offers several advantages over the traditional stepwise addition of single amino acids in SPPS. sigmaaldrich.comchempep.com

Improved Coupling and Deprotection Kinetics : Aggregation of the growing peptide chain on the solid support can hinder the accessibility of the N-terminal amine, leading to incomplete coupling and deprotection reactions. sigmaaldrich.comchempep.com The Dmb group disrupts the inter-chain hydrogen bonding that causes aggregation, thereby improving the kinetics of both acylation and Fmoc-deprotection steps. peptide.comsigmaaldrich.com This results in more predictable and efficient chain elongation. chempep.com

Overcoming Steric Hindrance : The coupling of an amino acid to a secondary amine, such as the one formed by the Dmb-protected glycine, can be sterically hindered. By using a pre-formed dipeptide, the challenging acylation of the (Dmb)Gly residue is circumvented. sigmaaldrich.com

Recommended Coupling Reagents and Conditions

The successful incorporation of this compound into a peptide sequence relies on the selection of appropriate coupling reagents and reaction conditions. Standard coupling methods are generally effective for the introduction of this dipeptide. sigmaaldrich.comsigmaaldrich.com

Interactive Table: Recommended Coupling Reagents for this compound

| Reagent Class | Specific Reagent | Base | Key Features |

| Phosphonium (B103445) Salts | PyBOP® | DIPEA | A non-toxic alternative to BOP with high coupling efficiency. bachem.com |

| Carbodiimides | DIPCDI/HOBt | - | A classic, base-free method that minimizes racemization. bachem.compeptide.com |

| Aminium/Uronium Salts | HATU | DIPEA | Known for rapid and highly efficient couplings, often used for difficult sequences. rsc.orgwikipedia.org |

| Aminium/Uronium Salts | HCTU | DIPEA | A highly efficient coupling reagent, often leading to higher reaction rates. bachem.comresearchgate.net |

PyBOP®/DIPEA

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) is a widely used phosphonium salt-based coupling reagent. bachem.com When used in conjunction with a tertiary base such as N,N-diisopropylethylamine (DIPEA), it provides efficient activation of the carboxylic acid of the dipeptide. sigmaaldrich.comresearchgate.net A typical protocol involves dissolving the dipeptide and an equimolar amount of PyBOP® in a suitable solvent like DMF or NMP, followed by the addition of two equivalents of DIPEA. sigmaaldrich.comsigmaaldrich.com This activated mixture is then added to the resin-bound peptide with the free N-terminal amine. sigmaaldrich.com

The combination of N,N'-diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (B26582) (HOBt) is a classic and effective method for peptide bond formation. bachem.compeptide.com This method proceeds through the formation of an HOBt active ester, which then reacts with the amine. peptide.com A key advantage of this approach is that it can be performed under base-free conditions, which is crucial for minimizing racemization, especially for sensitive amino acids. bachem.com The urea (B33335) byproduct of DIPCDI is soluble in common washing solvents, facilitating its removal during SPPS. bachem.com For coupling, the dipeptide and HOBt are pre-activated with DIPCDI before being added to the resin. sigmaaldrich.com

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is an aminium-based coupling reagent known for its high reactivity and efficiency, particularly in challenging coupling reactions. rsc.orgwikipedia.org It is often employed for coupling sterically hindered amino acids or for macrocyclization. rsc.org The use of HATU with a base like DIPEA or triethylamine (B128534) in a polar aprotic solvent such as DMF is common. wikipedia.orgscispace.com The mechanism involves the formation of a highly reactive OAt-active ester. wikipedia.org

O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is another efficient aminium salt coupling reagent. bachem.com The presence of the chlorine atom on the benzotriazole (B28993) ring enhances its reactivity compared to its non-halogenated counterpart, HBTU, leading to faster reaction rates and improved outcomes in the synthesis of difficult peptides. bachem.comacs.org HCTU is used in a similar manner to HATU, typically with a base like DIPEA in DMF. researchgate.net

Optimization of Coupling Efficiency for Dmb-Protected Glycine

The presence of the bulky Dmb group on the glycine nitrogen creates a sterically hindered secondary amine, which can impede acylation efficiency. nih.govresearchgate.net Consequently, careful selection of coupling reagents and optimization of reaction conditions are crucial for successful peptide chain elongation.

Research Findings on Coupling Reagents and Methods:

The difficult acylation of the (Dmb)Gly residue is a known challenge. sigmaaldrich.comsigmaaldrich.com To circumvent this, the use of pre-formed dipeptides like Fmoc-Aaa-(Dmb)Gly-OH, where 'Aaa' is any amino acid, is a common and effective strategy. researchgate.netsigmaaldrich.com This approach introduces two amino acids at once, bypassing the problematic coupling step onto the Dmb-protected glycine. sigmaaldrich.com

For direct coupling onto a (Dmb)Gly residue, standard coupling methods may not be sufficient. Research indicates that more potent activating reagents are necessary to overcome the steric hindrance. sigmaaldrich.com

Phosphonium and Aminium Salts: Reagents such as PyBOP®, HBTU, and HATU are frequently recommended for coupling sterically hindered amino acids. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com HATU, in particular, is noted for its high reactivity and efficiency in difficult couplings. sigmaaldrich.combachem.com COMU®, another strong activating reagent, is also a viable option and is considered a standard for industrial applications due to its high reactivity and stability. bachem.comiris-biotech.de

Acid Halides: The use of amino acid fluorides is another effective strategy for coupling sterically hindered amino acids. sigmaaldrich.comiris-biotech.de They exhibit reactivity similar to activated esters and are more stable to hydrolysis than acid chlorides. iris-biotech.de

PyBrOP®: This phosphonium salt-based reagent has been shown to be effective for the acylation of the secondary amine of (Dmb)Gly following Fmoc removal. sigmaaldrich.com

The choice of coupling reagent is a critical parameter influencing the success of the reaction. iris-biotech.de Factors such as the steric hindrance of both the incoming amino acid and the Dmb-protected glycine, as well as the solubility of all components, must be considered. iris-biotech.de The use of Dmb-dipeptides, like Fmoc-Ala-(Dmb)Gly-OH, has proven beneficial in the synthesis of hydrophobic transmembrane and amyloidogenic peptides where glycine residues are common. sigmaaldrich.com

The following table summarizes coupling reagents often employed for sterically hindered couplings relevant to Dmb-protected amino acids.

| Coupling Reagent Class | Specific Reagents | Key Characteristics | Citations |

| Phosphonium Salts | PyBOP®, PyBrOP®, PyAOP | Effective for difficult couplings; PyBrOP® is specifically noted for acylating (Dmb)Gly. | sigmaaldrich.comsigmaaldrich.com |

| Aminium (Uronium) Salts | HBTU, TBTU, HCTU, HATU, COMU® | Widely used for fast and efficient couplings, even with sterically hindered residues. HATU and COMU® are among the most reactive. | sigmaaldrich.combachem.comiris-biotech.de |

| Acid Halides | Amino Acid Fluorides | More stable to hydrolysis than chlorides and effective for sterically hindered couplings. | iris-biotech.de |

Deprotection of the Dmb Moiety Post-Synthesis

The Dmb group is designed to be stable throughout the Fmoc-based solid-phase peptide synthesis process and is typically removed during the final cleavage of the peptide from the resin. iris-biotech.desigmaaldrich.com

Acid-Labile Nature and Cleavage Conditions

The 2,4-dimethoxybenzyl (Dmb) group is an acid-labile protecting group. iris-biotech.deug.edu.pl Its removal is generally achieved under the standard acidic conditions used for the final cleavage and deprotection of the peptide. sigmaaldrich.com

Trifluoroacetic Acid (TFA): The Dmb group is cleaved with high concentrations of TFA. researchgate.netsigmaaldrich.com A common cleavage cocktail is a mixture of TFA, water, and scavengers. sigmaaldrich.com For instance, a mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient for most sequences. sigmaaldrich.com The native peptide sequence is regenerated upon TFA-mediated cleavage. iris-biotech.desigmaaldrich.com

High Acid Lability: The Dmb group exhibits high acid lability, allowing for its removal in the presence of tert-butyl (tBu)-type protecting groups and on various resins like Wang and PAL/Rink. ug.edu.pl In some contexts, it can be removed with 1% TFA in DCM. ug.edu.plnih.gov However, this high lability may necessitate the use of a less acid-sensitive resin if selective Dmb removal is desired while the peptide remains attached to the support. nih.gov

Compatibility with Global Peptide Cleavage from Resin

The Dmb protecting group is fully compatible with the global cleavage and deprotection strategy at the end of an Fmoc/tBu-based SPPS. sigmaaldrich.comresearchgate.net The conditions used to cleave the peptide from the resin and remove side-chain protecting groups like tBu, Boc, and Trt also efficiently remove the Dmb group. sigmaaldrich.comthermofisher.com

Orthogonality: In the context of the standard Fmoc/tBu strategy, the Dmb group is not considered orthogonal as it is cleaved by the same reagent (TFA) used for global deprotection. ug.edu.plresearchgate.net However, it is orthogonal to the base-labile Fmoc group. researchgate.net

Scavengers: During TFA cleavage, reactive cationic species are generated from the protecting groups. sigmaaldrich.com To prevent side reactions with nucleophilic residues such as Tryptophan (Trp), it is recommended to include scavengers in the cleavage cocktail. sigmaaldrich.comsigmaaldrich.com The addition of approximately 2% triisopropylsilane (B1312306) (TIS) is advised, especially when Trp is present in the sequence, as the cleavage products of Dmb can modify unprotected Trp. sigmaaldrich.comsigmaaldrich.com The use of Fmoc-Trp(Boc) is strongly recommended in all syntheses utilizing Dmb protection to avoid this side reaction. sigmaaldrich.comsigmaaldrich.com

Comparative Evaluation of Fmoc Asp Otbu Dmb Gly Oh with Other Mitigation Strategies

Comparison with Alternative Aspartate Side-Chain Protecting Groups

A primary strategy to suppress aspartimide formation involves modifying the side-chain protecting group of the aspartic acid residue. researchgate.net The standard tert-butyl (OtBu) ester offers relatively low steric hindrance, which is often insufficient to prevent the base-catalyzed intramolecular cyclization, especially in susceptible sequences. iris-biotech.deresearchgate.net Consequently, various bulkier ester groups have been developed to sterically shield the β-carboxyl group and hinder the nucleophilic attack by the backbone amide nitrogen. iris-biotech.debiotage.com

The core principle behind alternative side-chain protecting groups is that increased steric bulk around the β-carboxyl ester can effectively block the formation of the succinimide (B58015) ring intermediate. biotage.com Research has led to the development of several trialkylcarbinol-based protecting groups that offer significantly more protection than the conventional OtBu group. iris-biotech.de

The Fmoc-Asp(OMpe)-OH derivative incorporates a 3-methylpent-3-yl ester as the side-chain protecting group. This group presents greater steric hindrance than OtBu and has been shown to considerably reduce aspartimide formation in problematic sequences. researchgate.netnih.gov Studies on model peptides have demonstrated that replacing OtBu with OMpe leads to a significant decrease in aspartimide-related by-products. nih.gov However, a potential drawback of highly bulky and hydrophobic protecting groups like Mpe is the potential for reduced coupling efficiency during peptide synthesis. researchgate.netnih.gov

Further increasing the steric demand, the 3-ethyl-3-pentyl (Epe) ester was developed as a highly effective protecting group. researchgate.netnih.gov Comparative studies involving the synthesis of the aspartimide-prone scorpion toxin II model peptide demonstrated that Fmoc-Asp(OEpe)-OH was extremely effective in minimizing by-product formation, surpassing both OtBu and OMpe under various conditions, including extended treatments with basic Fmoc removal reagents. nih.gov

Following the success of Mpe and Epe, other advanced trialkylcarbinol-based esters have been synthesized and evaluated. These include the 4-n-propyl-4-heptyl (Php) and 5-n-butyl-5-nonyl (Bno) esters. nih.gov These groups represent a systematic increase in steric bulk. In direct comparisons, these novel derivatives proved to be exceptionally effective at suppressing aspartimide formation, even under harsh, base-catalyzed conditions at elevated temperatures. nih.gov The general trend observed is that aspartimide formation decreases as the steric demand of the side-chain protecting group increases. iris-biotech.de

| Protecting Group | Structure | Relative Steric Bulk | Efficacy in Aspartimide Suppression | Reference |

|---|---|---|---|---|

| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard | Low to Moderate | researchgate.net |

| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | High | Good | researchgate.netnih.gov |

| 3-Ethyl-3-pentyl (OEpe) | -C(C₂H₅)₃ | Very High | Excellent | nih.gov |

| 5-n-Butyl-5-nonyl (OBno) | -C(C₄H₉)₃ | Extremely High | Excellent | iris-biotech.denih.gov |

The use of bulky side-chain protecting groups offers a direct approach to mitigating aspartimide formation by targeting the site of cyclization.

Advantages:

Direct Suppression: These groups sterically hinder the intramolecular cyclization reaction, directly addressing the mechanism of aspartimide formation. biotage.com

Broad Applicability: They can be used for any aspartic acid residue in a peptide sequence, unlike the Dmb-Gly dipeptide, which is specific to Asp-Gly sequences. nih.gov

Limitations:

Incomplete Suppression: While highly effective, even the bulkiest side-chain protectors may not completely eliminate aspartimide formation under all conditions or in all sequences. nih.gov

Coupling Efficiency: The increased steric bulk and hydrophobicity of these protecting groups can sometimes impede the efficiency of the subsequent coupling step in the peptide synthesis. nih.gov

Cost: These specialized amino acid derivatives are often more expensive than the standard Fmoc-Asp(OtBu)-OH. biotage.com

In contrast, the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide offers a different strategy. By protecting the backbone amide nitrogen of the glycine (B1666218) residue, it completely removes the nucleophile required for the cyclization reaction. nih.govpeptide.com This approach has been shown to fully inhibit aspartimide formation at the Asp-Gly motif. cem.comsigmaaldrich.com The primary limitation of this method is its specificity for the Asp-Gly sequence, although other Dmb-dipeptides are available for other sequences prone to aggregation or side reactions. researchgate.netiris-biotech.de

Steric Demand and Efficacy in Aspartimide Suppression

Comparative Analysis with Other Backbone Amide Protection Approaches

Backbone amide protection is a powerful strategy not only for preventing aspartimide formation but also for disrupting peptide aggregation during SPPS. iris-biotech.denih.govresearchgate.net The protection involves the reversible alkylation of a peptide bond's amide nitrogen. researchgate.net this compound is a prime example of this strategy, utilizing the acid-labile 2,4-dimethoxybenzyl (Dmb) group. researchgate.net

Another commonly used backbone protecting group is the 2-hydroxy-4-methoxybenzyl (Hmb) group. nih.gov Like Dmb, the Hmb group is introduced at a specific amide bond to prevent interchain hydrogen bonding and intramolecular side reactions. peptide.com However, a notable difference arises during the activation step for coupling. The Hmb group, possessing a hydroxyl function, can facilitate the coupling of a subsequent amino acid via an O- to N-acyl transfer mechanism. peptide.com While this can be advantageous, Hmb-containing derivatives also have a propensity to form an inactive cyclic lactone during activation, which can complicate the coupling reaction and reduce yields. peptide.commerckmillipore.com The Dmb group, lacking this hydroxyl functionality, does not form such lactones, making coupling more straightforward, particularly when used as a pre-formed dipeptide. glpbio.commerckmillipore.com

More recently, other backbone protecting groups like 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) have been developed. The Hmnb group offers similar benefits in preventing aggregation and side reactions but features a different removal process involving the reduction of the nitro group followed by acidolysis. nih.govresearchgate.net

The use of pre-formed dipeptides, such as this compound, is generally preferred for backbone protection strategies. This is because acylation of the sterically hindered secondary amine formed after introducing a backbone protecting group on-resin can be difficult and require double coupling or extended reaction times. nih.govmerckmillipore.com Incorporating the protected dipeptide in a single step circumvents this challenging coupling. peptide.commerckmillipore.com

| Backbone Protection Strategy | Key Features | Advantages | Limitations | Reference |

|---|---|---|---|---|

| This compound | Pre-formed dipeptide with 2,4-dimethoxybenzyl (Dmb) group. | Completely prevents Asp-Gly aspartimide formation; avoids difficult on-resin coupling to a secondary amine; does not form lactone side products. | Specific to the Asp-Gly sequence. | cem.compeptide.commerckmillipore.com |

| Hmb-based Protection | Uses 2-hydroxy-4-methoxybenzyl (Hmb) group; can be coupled as a dipeptide or by protecting a single residue. | Prevents aggregation and side reactions; hydroxyl group can assist in coupling via O- to N-acyl transfer. | Prone to forming inactive lactone by-products during activation, potentially reducing coupling efficiency. | nih.govpeptide.commerckmillipore.com |

| Hmnb-based Protection | Uses 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group. | Effective against aggregation and aspartimide formation; introduced on-resin. | Requires a specific two-step removal process (reduction then acidolysis). Acylation of the hindered secondary amine can be challenging. | nih.govresearchgate.net |

Hydroxymethoxybenzyl (Hmb) Derivatives

Backbone protection of the amide nitrogen following an aspartic acid residue is a proven method to suppress aspartimide formation. rsc.orgresearchgate.net Both 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are employed for this purpose, but they operate via different mechanisms and present distinct side reaction profiles. peptide.comresearchgate.net While both are effective at preventing interchain hydrogen bonding and subsequent aggregation, their utility in preventing aspartimide formation comes with specific considerations. peptide.comnih.gov

The primary mechanistic difference between Hmb and Dmb derivatives lies in the presence of the 2-hydroxyl group on the Hmb moiety. researchgate.net The Hmb group facilitates the coupling of an incoming amino acid through a base-catalyzed O- to N-acyl transfer mechanism. peptide.comresearchgate.net The activated amino acid first acylates the hydroxyl group, which then undergoes an intramolecular transfer to form the desired peptide bond on the secondary amine. peptide.com This assistance makes coupling onto the sterically hindered Hmb-protected nitrogen more efficient than it would otherwise be. researchgate.net

However, this same hydroxyl group is responsible for a significant side reaction: the formation of a cyclic lactone. peptide.commerckmillipore.com During the activation of an Hmb-protected amino acid, intramolecular cyclization can occur, reducing the yield of the desired peptide. peptide.com

In contrast, the 2,4-dimethoxybenzyl (Dmb) group, as found in this compound, lacks the 2-hydroxyl group. peptide.comresearchgate.net This absence means it cannot participate in the O- to N-acyl transfer mechanism, making direct coupling onto a Dmb-protected amine more challenging. researchgate.netresearchgate.net To circumvent this difficulty, Dmb is typically incorporated as part of a pre-formed dipeptide, such as this compound. sigmaaldrich.comresearchgate.net The critical advantage of the Dmb group is that it completely avoids the possibility of cyclic lactone formation, leading to a cleaner reaction profile. peptide.commerckmillipore.com The Dmb group effectively blocks the formation of the aspartimide intermediate and is readily removed during the final trifluoroacetic acid (TFA) cleavage step. peptide.compeptide.com

| Feature | Hmb Derivatives | Dmb Derivatives (e.g., in this compound) |

|---|---|---|

| Coupling Mechanism | Assisted by O- to N-acyl transfer via 2-hydroxyl group. peptide.comresearchgate.net | Direct acylation of secondary amine; often used as a dipeptide to bypass difficult coupling. researchgate.netresearchgate.net |

| Primary Side Reaction | Cyclic lactone formation. peptide.commerckmillipore.com | None related to the protecting group structure; difficult coupling if used as a single amino acid. researchgate.netmerckmillipore.com |

| Aspartimide Prevention | Effective. rsc.org | Highly effective; considered a standard method for Asp-Gly sequences. sigmaaldrich.compeptide.com |

Pseudoproline Dipeptides

Pseudoproline dipeptides are another class of building blocks used to disrupt undesirable secondary structures during SPPS. sigmaaldrich.comchempep.com They consist of a dipeptide where a serine, threonine, or cysteine residue is reversibly protected as a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring. sigmaaldrich.comiris-biotech.de By inducing a "kink" in the peptide backbone, they interrupt the interchain hydrogen bonding that leads to aggregation, thereby improving solvation and reaction kinetics. chempep.comiris-biotech.de

The primary application of pseudoproline dipeptides is to mitigate on-resin aggregation in "difficult" sequences, which are often hydrophobic or prone to forming β-sheets. chempep.comresearchgate.net Their effectiveness is well-documented for enhancing the synthesis of long or problematic peptides. sigmaaldrich.comiris-biotech.de

In contrast, this compound is specifically designed to solve the problem of aspartimide formation at the most susceptible Asp-Gly sequence. sigmaaldrich.compeptide.com Its application is targeted and highly effective for this specific, common challenge in peptide synthesis. While both pseudoprolines and Dmb-dipeptides work by modifying the peptide backbone, their primary goals and scopes of application are distinct. sigmaaldrich.comresearchgate.net

| Strategy | Primary Function | Sequence Specificity | Direct Aspartimide Prevention at Asp-Gly |

|---|---|---|---|

| This compound | Prevents aspartimide formation. sigmaaldrich.compeptide.com | Specific to Asp-Gly sequences. sigmaaldrich.com | Yes, by design. peptide.com |

| Pseudoproline Dipeptides | Disrupts aggregation and secondary structures. chempep.comiris-biotech.de | Limited to sequences containing Ser, Thr, or Cys. sigmaaldrich.comresearchgate.net | No, unless the residue following Asp is Ser, Thr, or Cys. |

Impact of Fmoc Cleavage Reagents on Aspartimide Formation

The repetitive use of a basic solution to remove the Nα-Fmoc protecting group is the direct cause of aspartimide formation in SPPS. sigmaaldrich.comchempep.com The choice of the base and the composition of the deprotection solution can therefore have a profound impact on the severity of this side reaction.

Role of Piperidine (B6355638) and Alternative Bases (e.g., Piperazine, 1-Hydroxypiperidine)

Piperidine, typically used as a 20% solution in DMF, is the standard reagent for Fmoc deprotection. chempep.comnih.gov Its basicity (pKa of conjugate acid ≈ 11.1) is highly effective at promoting the β-elimination reaction that cleaves the Fmoc group, but it also readily catalyzes the cyclization of the aspartyl side chain to form the aspartimide intermediate. iris-biotech.denih.gov

To minimize this side reaction, weaker bases have been investigated as alternatives to piperidine. Piperazine (pKa ≈ 9.7) has been shown to be an effective Fmoc removal reagent that significantly reduces the level of aspartimide formation compared to piperidine. researchgate.netnih.govbiotage.com Other alternatives like 1-hydroxypiperidine and morpholine (B109124) (pKa ≈ 8.4) have also demonstrated a reduction in aspartimide-related byproducts, attributed to their lower basicity. iris-biotech.deresearchgate.net While these weaker bases can suppress the side reaction, they may require longer reaction times or may not be sufficient for complete Fmoc cleavage in all contexts, necessitating a careful balance between efficiency and purity. iris-biotech.de

Advanced Applications and Emerging Research Directions for Fmoc Asp Otbu Dmb Gly Oh

Facilitation of Complex Peptide Sequence Synthesis

The primary application of Fmoc-Asp(OtBu)-(Dmb)Gly-OH lies in its ability to streamline the synthesis of intricate peptide sequences. chemimpex.com The unique structural features of this compound, namely the fluorenylmethoxycarbonyl (Fmoc), tert-butyl (OtBu), and 2,4-dimethoxybenzyl (Dmb) groups, collectively enhance its stability and solubility, making it an ideal building block in solid-phase peptide synthesis (SPPS). chemimpex.com

Production of High-Purity and High-Yield Peptides

A significant challenge in SPPS is the formation of aspartimide, a side reaction that occurs at Asp-Gly or Asp-Xxx sequences, leading to impurities that are difficult to separate from the target peptide. The incorporation of the Dmb group on the amide backbone of the glycine (B1666218) residue in this compound effectively prevents this base-catalyzed side reaction. fishersci.comcem.com This backbone protection completely inhibits aspartimide formation during Fmoc-SPPS, resulting in a cleaner crude product and significantly improving the final purity and yield of the synthesized peptide. cem.com The Dmb group is conveniently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, regenerating the native peptide sequence. This leads to improved reaction rates, higher yields, and fewer impurities in the final product.

| Feature | Benefit in Peptide Synthesis |

| Dmb Backbone Protection | Completely prevents aspartimide formation. fishersci.comcem.com |

| Enhanced Solubility | Improves handling and reaction kinetics. chemimpex.com |

| Fmoc N-terminal Protection | Standard for solid-phase peptide synthesis. chemimpex.com |

| OtBu Side-Chain Protection | Acid-labile protection for the aspartic acid side chain. |

Synthesis of Aggregation-Prone and Difficult-to-Synthesize Sequences

Peptide aggregation during SPPS is a major obstacle, particularly for hydrophobic sequences, leading to low yields and incomplete synthesis. The N-Dmb group in this compound disrupts the interchain hydrogen bonding that causes aggregation. merckmillipore.com By temporarily masking the amide-amide hydrogen bonding potential, the Dmb group dramatically increases the solubility of the growing peptide chain. iris-biotech.de This solubilizing effect is analogous to that of pseudoproline dipeptides, which are also used to disrupt secondary structure formation during peptide assembly. merckmillipore.com The use of Dmb dipeptides results in more predictable acylation and deprotection kinetics, enhanced reaction rates, and improved yields of crude products, especially for challenging hydrophobic and amyloidogenic peptides. merckmillipore.com

Applications in Peptide-Based Drug Development and Bioconjugation

The ability to synthesize complex and pure peptides is paramount in the pharmaceutical industry. This compound plays a crucial role in the development of peptide-based therapeutics due to the precise control it offers over amino acid sequences. chemimpex.com

Design and Synthesis of Therapeutic Peptides

The use of this compound is instrumental in the synthesis of bioactive peptides for drug discovery and development. chemimpex.com By preventing side reactions and aggregation, this dipeptide building block ensures that the target therapeutic peptide is synthesized with high fidelity. This is critical for structure-activity relationship (SAR) studies, where the purity of the peptide directly impacts the reliability of the biological data. The improved yields also make the synthesis of larger quantities of therapeutic candidates more feasible.

Utility in Targeted Drug Delivery Systems

This compound is employed in bioconjugation processes, which are essential for creating targeted drug delivery systems. chemimpex.com These systems often involve a peptide that acts as a targeting moiety, guiding a conjugated cytotoxic drug or imaging agent to specific cells or tissues, such as tumors. The synthesis of these targeting peptides with high purity is crucial for the efficacy and safety of the final peptide-drug conjugate. By facilitating the reliable synthesis of the peptide component, this compound indirectly contributes to the development of more effective targeted therapies. The robust synthesis it enables allows for the creation of well-defined peptides that can be reliably attached to other biomolecules or drug payloads. chemimpex.com

Contribution to Analytical Methodologies for Peptide Characterization

The quality of a synthetic peptide is ultimately verified through various analytical techniques. The use of this compound contributes significantly to simplifying and improving the accuracy of these characterization methods.

By minimizing the formation of impurities, particularly the difficult-to-separate aspartimide-related by-products, the resulting crude peptide is of higher purity. cem.com This simplifies the subsequent purification process, typically carried out by reversed-phase high-performance liquid chromatography (RP-HPLC). A cleaner crude product means that the peaks in the chromatogram are more distinct, making it easier to identify and isolate the target peptide.

Furthermore, the high purity of the final product enhances the reliability of characterization by mass spectrometry (MS). With fewer closely-related impurities, the interpretation of mass spectra is more straightforward, allowing for unambiguous confirmation of the peptide's identity and sequence. The prevention of side products ensures that the observed molecular weight corresponds to the desired peptide, rather than a mixture of isomers or modified species. Thus, the use of this compound aids in the development of robust analytical methods for ensuring the quality and consistency of synthetic peptides. chemimpex.com

| Analytical Technique | Impact of Using this compound |

| RP-HPLC | Simplified chromatograms due to higher purity of the crude product. |

| Mass Spectrometry | More straightforward interpretation of spectra with fewer interfering impurity signals. |

Enabling Research on Peptide Structure-Function Relationships

The synthesis of peptides, particularly those with hydrophobic sequences or a tendency to form secondary structures during assembly, is often hampered by aggregation. This can lead to low yields and purification challenges, effectively creating a bottleneck in the exploration of their biological functions. This compound plays a pivotal role in overcoming these "difficult sequences." nih.govnih.gov

The ability to successfully synthesize these previously intractable peptides directly enables researchers to investigate their structure-function relationships. For instance, the neurotoxin prion fragment PrP(106–126) and the C-terminal region of human nucleolin are examples of challenging peptides whose assembly has been improved by the use of Dmb-containing dipeptides. nih.gov By making these peptides accessible, this compound facilitates studies into their folding, binding interactions, and biological activities.

| Feature | Consequence of Using this compound | Research Impact |

| Backbone Protection | Disrupts interchain hydrogen bonding | Enables synthesis of aggregation-prone and hydrophobic peptides. |

| Increased Solubility | Improves synthetic yields and purity | Facilitates the production of sufficient material for structural and functional studies. |

| Access to "Difficult Sequences" | Overcomes limitations in solid-phase peptide synthesis | Expands the scope of peptides that can be investigated for their biological roles. |

Method Development for Impurity Profiling

A significant challenge in the synthesis of peptides containing the Asp-Gly (D-G) sequence is the formation of aspartimide-related impurities. peptide.com This side reaction, promoted by the base used for Fmoc deprotection, leads to the formation of a succinimide (B58015) ring, which can then hydrolyze to form β-aspartyl and iso-aspartyl peptides. These impurities are often difficult to separate from the target peptide due to their similar physicochemical properties.

This compound is a cornerstone in methods aimed at preventing these impurities at their source. cem.com The Dmb group on the glycine nitrogen effectively blocks the nucleophilic attack of the amide nitrogen on the side-chain ester of the preceding aspartic acid residue, thus completely inhibiting aspartimide formation. The use of this dipeptide has become a standard strategy for incorporating Asp-Gly sequences with high fidelity. peptide.com

The prevention of these specific impurities simplifies the downstream process of impurity profiling. By minimizing the generation of closely related peptide variants, the analytical task shifts from complex separation and characterization of multiple byproducts to the verification of the target peptide's purity. This allows for more straightforward development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), for quality control.

| Impurity Type | Mechanism of Formation | Role of this compound |

| Aspartimide | Base-catalyzed cyclization at Asp-Gly sequences | Dmb group sterically and electronically hinders the cyclization reaction. |

| β-Aspartyl peptides | Hydrolysis of the aspartimide intermediate | Prevention of the aspartimide precursor eliminates this impurity. |

| iso-Aspartyl peptides | Hydrolysis of the aspartimide intermediate | Prevention of the aspartimide precursor eliminates this impurity. |

Future Perspectives in Chemical Protein Synthesis

The continued demand for synthetic peptides and proteins for therapeutic and research applications drives innovation in synthesis methodologies. This compound and related technologies are central to these advancements, with future developments likely to focus on automation and the creation of novel backbone protection strategies.

Integration into Automated Peptide Synthesis Protocols

Automated solid-phase peptide synthesis (SPPS) is a standard technique for producing peptides in a reliable and high-throughput manner. The chemical properties of this compound make it highly compatible with these automated protocols. As a dipeptide building block, it is easily incorporated using standard coupling reagents like PyBOP®/DIPEA or DIPCDI/HOBt.

A key advantage in automated synthesis is that the sterically hindered tertiary amide bond is pre-formed in the dipeptide. nih.gov This circumvents the often difficult and inefficient coupling of an amino acid to a backbone-protected secondary amine on the solid support, which can be a significant hurdle in automated processes. nih.gov The Dmb group is also conveniently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, requiring no additional specialized steps in the automated workflow. peptide.com Future work will likely focus on optimizing coupling times and reagent usage for these dipeptides within a wider range of automated synthesizers and protocols to further enhance the speed and efficiency of producing complex peptides.

Exploration of Novel Dmb-Analogs and Their Efficacy

The success of the Dmb group has spurred research into other backbone-protecting groups to further expand the toolbox for peptide chemists. One such analog is the 2,4,6-trimethylbenzyl (Tmb) group, which offers similar benefits in preventing aggregation. iris-biotech.de

Another related protecting group is the 2-hydroxy-4-methoxybenzyl (Hmb) group. While also effective at disrupting aggregation, Hmb possesses a reactive hydroxyl group. nih.gov This hydroxyl group can assist in the acylation of the sterically hindered secondary amine through an O-acyl isopeptide intermediate, which then undergoes an O-to-N acyl shift to form the desired peptide bond. peptide.com However, this reactivity can also lead to side reactions, such as the formation of cyclic lactones during activation. merckmillipore.compeptide.com The Dmb group, lacking this hydroxyl functionality, avoids this side reaction, offering a more predictable and straightforward coupling outcome, albeit with the challenge of acylating a more hindered amine. peptide.com

Future research is directed towards developing novel Dmb-analogs with finely tuned properties. The goals of this research include:

Enhancing the solubilizing effect to tackle even more challenging peptide sequences.

Improving the ease of coupling to the backbone-protected amine.

Developing protecting groups with orthogonal cleavage conditions to allow for more complex synthetic strategies, such as on-resin cyclization or branching.

The exploration of such novel analogs, building on the principles established by Dmb, will continue to push the boundaries of chemical protein synthesis.

| Protecting Group | Key Feature | Advantage | Disadvantage |

| Dmb (2,4-dimethoxybenzyl) | No reactive hydroxyl group | Avoids lactone formation side-reaction. peptide.com | Coupling to the Dmb-protected amine can be difficult. nih.gov |

| Hmb (2-hydroxy-4-methoxybenzyl) | Contains a 2-hydroxyl group | Can facilitate coupling via O-N acyl shift. peptide.com | Can lead to cyclic lactone side products during activation. peptide.com |

| Tmb (2,4,6-trimethylbenzyl) | Increased steric bulk | Potentially enhanced disruption of aggregation. iris-biotech.de | May present greater steric hindrance during coupling. |

常见问题

Q. What is the primary role of Fmoc-Asp(OtBu)-(Dmb)Gly-OH in Fmoc solid-phase peptide synthesis (SPPS)?

this compound is a protected dipeptide building block designed to prevent aspartimide formation during SPPS. The Asp(OtBu) residue uses a tert-butyl ester to protect the β-carboxyl side chain, while the Dmb (4-dimethylaminobenzaldehyde) group on Gly blocks intramolecular cyclization between the α-carboxyl amide and Asp’s β-carboxyl group. This dual protection eliminates base-catalyzed aspartimide formation, a common side reaction in Asp-Gly sequences that leads to epimerization and truncated peptides. Its use is critical in maintaining sequence fidelity and yield in peptides prone to this side reaction .

Q. How does this compound prevent aspartimide formation in Asp-Gly sequences?

Aspartimide formation occurs when the α-carboxyl amide’s nitrogen attacks the Asp β-carboxyl group, forming a five-membered ring. The Dmb group on Gly sterically hinders this cyclization, while the OtBu ester on Asp stabilizes the β-carboxyl against deprotection during piperidine-mediated Fmoc removal. This combination ensures the Asp-Gly motif remains intact during repeated SPPS cycles, even under basic conditions. Analytical validation via RP-HPLC and mass spectrometry confirms suppression of aspartimide byproducts .

Q. What are the recommended storage conditions and handling protocols for this compound to maintain stability?

Store the compound at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For solubility, dissolve in DMSO (10–50 mM stock solutions) and aliquot to minimize freeze-thaw cycles. Avoid prolonged exposure to basic conditions (e.g., piperidine) beyond standard Fmoc deprotection steps to prevent premature Dmb group cleavage .

Advanced Research Questions

Q. How can researchers optimize coupling conditions when incorporating this compound into hydrophobic or aggregation-prone peptide sequences?

For hydrophobic sequences (e.g., transmembrane or amyloidogenic peptides), use 3× molar excess of the dipeptide and activate with HATU/DIPEA in DMF for 1 hour. If aggregation occurs, introduce pseudoproline dipeptides or secondary structure-disrupting agents (e.g., 2,2,2-trifluoroethanol) to improve solvation. Post-coupling, perform Kaiser tests to confirm complete acylation. For challenging residues after Dmb-Gly, repeat HATU-mediated couplings with extended reaction times (2–4 hours) .

Q. What analytical strategies are recommended to validate the suppression of aspartimide byproducts when using this compound in complex peptide synthesis?

Use RP-HPLC with a C18 column and 0.1% TFA/acetonitrile gradient to detect aspartimide-related impurities (retention time shifts). Confirm via MALDI-TOF or ESI-MS for mass discrepancies (Δm/z = -18 Da for aspartimide). For quantitative analysis, compare peak areas of target vs. byproduct in crude peptides. In cyclic peptides like SFTI-1, LC-MS/MS can identify α/β-piperidide isomers, which are absent when using this compound .

Q. How does the use of this compound impact the synthesis of cyclic peptides or disulfide-rich structures with Asp-Gly motifs?

In cyclic peptides (e.g., SFTI-1), the Dmb group prevents aspartimide formation during head-to-tail cyclization, which is critical for maintaining structural integrity. For disulfide-rich peptides, incorporate the dipeptide early in synthesis (e.g., at Arg residues) to avoid piperidine-induced side reactions during later stages. Post-synthesis, cleave the Dmb group with TFA/scavengers (e.g., triisopropylsilane) and purify via preparative HPLC under reducing conditions to prevent disulfide scrambling .

Methodological Notes

- Coupling Efficiency : Use HATU over HCTU for residues following Dmb-Gly to ensure high coupling yields in sterically hindered environments .

- Scale-Up : For large-scale synthesis (>1 mmol), pre-swollen ChemMatrix resin improves loading efficiency and reduces aggregation .

- Troubleshooting : If aspartimide is detected, verify Dmb/OtBu integrity via NMR (δ 7.2–7.4 ppm for Dmb aromatic protons) and adjust deprotection times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。